molecular formula C11H13ClFNO2 B3028402 Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride CAS No. 2007908-42-9

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Cat. No.: B3028402
CAS No.: 2007908-42-9
M. Wt: 245.68
InChI Key: CUONHCFNFRTXAO-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS: 2007908-42-9) is a fluorinated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₃ClFNO₂ and a molecular weight of 245.68 g/mol . It is characterized by a methyl ester group at position 1 and a fluorine substituent at position 6 of the tetrahydroisoquinoline scaffold. The compound is typically stored at 2–8°C to maintain stability and is available in purities ranging from 95% to 97% .

Key physicochemical properties include:

  • InChIKey: CUONHCFNFRTXAO-UHFFFAOYSA-N
  • Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Primarily used as a building block in organic synthesis and pharmaceutical research, particularly for developing central nervous system (CNS)-targeting agents due to its structural resemblance to bioactive alkaloids .

Properties

IUPAC Name

methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUONHCFNFRTXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007908-42-9
Record name 1-Isoquinolinecarboxylic acid, 6-fluoro-1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007908-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride typically involves the reaction of 6-fluoro-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Research and Application Notes

  • Synthetic Utility : These compounds serve as intermediates in synthesizing alkaloid-like molecules and CNS-targeting drugs. For example, ethyl 6,7-dimethoxy analogs (e.g., CAS 52-55) have been explored for their dopaminergic activity .
  • Supplier Availability : The target compound is supplied by Acmec , ECHEMI , and Combi-Blocks in quantities up to 1g, highlighting its demand in high-throughput screening .
  • Safety Profile : The hydrochloride salt form enhances solubility but necessitates careful handling due to respiratory and dermal irritation risks .

Biological Activity

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS No. 2007908-42-9) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of monoamine oxidase (MAO). This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

PropertyValue
Chemical Formula C11H13ClFNO2
Molecular Weight 245.68 g/mol
IUPAC Name methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride
PubChem CID 123134779

This compound primarily acts as an inhibitor of the enzymes monoamine oxidase A (MAO-A) and B (MAO-B). This inhibition leads to an increase in the levels of monoamine neurotransmitters such as dopamine and serotonin in the brain.

Biochemical Pathways

The compound's action impacts several biochemical pathways:

  • Inhibition of MAO-A and MAO-B : This results in decreased catabolism of neurotransmitters.
  • Increased Dopamine Levels : Enhanced levels of dopamine can lead to improved mood and cognitive functions.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties under oxidative stress conditions by reducing free radicals and enhancing neurotransmitter availability .

Pharmacokinetics

This compound shows high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB). This characteristic is crucial for its potential therapeutic applications in neurodegenerative diseases and mood disorders .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited MAO-A and MAO-B at micromolar concentrations. The inhibition was quantified using enzyme activity assays which showed a significant increase in neurotransmitter levels compared to control groups .
  • Neuroprotective Effects :
    • Research indicated that the compound has potential neuroprotective effects in models of oxidative stress. The increased levels of monoamines were associated with improved outcomes in neurodegenerative models .
  • Case Studies :
    • In clinical settings involving patients with depression and anxiety disorders, compounds with similar structures have shown promising results in improving symptoms by modulating neurotransmitter systems .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
MAO Inhibition Inhibits MAO-A and MAO-B leading to increased monoamines
Neuroprotection Protects neurons from oxidative damage
Antidepressant Potential May improve mood and cognitive functions

Q & A

Q. What are the key structural and physicochemical properties of methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride?

The compound has the molecular formula C10_{10}H11_{11}ClFNO2_2 and a molecular weight of 231.66 g/mol . Its stereochemistry is critical, as evidenced by enantiomer-specific entries in synthetic catalogs (e.g., the (1S)-configured derivative in ). Key characterization methods include:

  • NMR spectroscopy (1H/13C) to confirm the fluorine substitution at position 6 and the ester/carboxylate groups.
  • Mass spectrometry (HRMS) for molecular ion validation .
  • HPLC with chiral columns to resolve stereoisomers, as impurities in similar tetrahydroisoquinoline derivatives are rigorously monitored .

Q. What synthetic routes are reported for this compound, and what are common challenges?

Synthesis typically involves:

  • Fluorination strategies : Electrophilic fluorination of tetrahydroisoquinoline precursors, followed by esterification and hydrochloride salt formation .
  • Challenges : Fluorine incorporation may require anhydrous conditions to avoid side reactions. Stereochemical control at the 1-position (carboxylate) is critical; asymmetric catalysis or chiral resolution may be needed .
  • Validation : Intermediate purity must be confirmed via TLC or LC-MS, as residual solvents or unreacted starting materials can affect downstream applications .

Q. How is purity assessed, and what impurities are commonly observed?

Purity is evaluated using:

  • HPLC-UV/ELSD with pharmacopeial-grade columns (e.g., L1 or L7 phases per USP guidelines) .
  • Impurity profiling : Trace levels of des-fluoro analogs or ester hydrolysis products (e.g., free carboxylic acids) may arise during synthesis or storage .
  • Residual solvent analysis via GC-MS, particularly for intermediates synthesized using halogenated solvents .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s pharmacological activity?

The 6-fluoro group enhances:

  • Lipophilicity , improving blood-brain barrier penetration for neuroactive applications (analogous to MPTP derivatives in Parkinson’s models ).
  • Metabolic stability by resisting oxidative degradation, as seen in fluorinated isoquinoline analogs .
    Methodological note : Comparative studies using non-fluorinated analogs (e.g., 6-hydroxy derivatives ) are essential to isolate fluorine-specific effects.

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Stereochemical variability : Enantiomers can exhibit divergent binding affinities (e.g., (1S) vs. (1R) configurations ). Use chiral HPLC to confirm stereoisomer ratios .
  • Impurity interference : Trace des-fluoro or hydrolyzed impurities (e.g., carboxylic acids) may antagonize or potentiate activity. Cross-validate results with ultra-pure batches (>99% by HPLC) .

Q. How can synthetic protocols be optimized for scale-up without compromising stereochemical integrity?

  • Flow chemistry : Continuous processing minimizes batch-to-batch variability in fluorination steps .
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL derivatives) can enforce stereocontrol during carboxylate ester formation .
  • In-line analytics : Real-time PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, monitor reaction progress and intermediate stability .

Q. What in vivo models are suitable for studying neuropharmacological effects?

While direct data on this compound is limited, structurally related tetrahydroisoquinolines are evaluated in:

  • MPTP-induced Parkinson’s models : Assess dopaminergic neuron protection .
  • Neuroinflammation assays : Microglial activation assays (e.g., LPS-stimulated BV2 cells) to probe anti-inflammatory activity .
    Note : Pre-dose compound stability in physiological buffers must be confirmed via LC-MS to rule out hydrolysis .

Q. How do storage conditions impact long-term stability?

  • Temperature : Store at -20°C under inert gas (argon) to prevent ester hydrolysis or fluorine loss .
  • Light sensitivity : Amber vials are recommended, as fluorinated aromatics may undergo photodegradation .
  • Validation : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular docking : Use crystal structures of homologous targets (e.g., monoamine oxidases or opioid receptors) to model fluorine’s electronic effects .
  • MD simulations : Assess conformational flexibility of the tetrahydroisoquinoline ring in aqueous vs. membrane environments .
  • QSAR models : Correlate substituent effects (e.g., 6-fluoro vs. 6-hydroxy) with activity trends from analog libraries .

Q. How are metabolic pathways elucidated for this compound?

  • In vitro assays : Liver microsomes (human/rodent) identify phase I metabolites (e.g., ester hydrolysis) .
  • Isotope labeling : 18^{18}F or 19^{19}F NMR tracks fluorine retention during metabolism .
  • In silico tools : Software like MetaSite predicts CYP450 interaction sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

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